tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
Description
Structural Overview and Significance
tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate exhibits a distinctive molecular architecture characterized by the spiro fusion of an indoline ring system with a pyrrolidine ring at a quaternary carbon center. The compound's structure incorporates a tert-butyl carboxylate protecting group attached to the nitrogen atom of the pyrrolidine ring, which serves both synthetic and stability functions in chemical transformations. The spiro carbon creates a perpendicular arrangement between the two ring systems, resulting in a three-dimensional molecular geometry that distinguishes it from planar aromatic systems.
The structural significance of this compound extends beyond its immediate chemical properties to encompass its role within the broader family of spiro[indoline-pyrrolidine] derivatives. These compounds have garnered substantial attention in medicinal chemistry due to their ability to occupy unique regions of chemical space that are not readily accessible through conventional planar heterocycles. The spiro linkage creates a rigid molecular framework that can effectively interact with biological targets while maintaining favorable pharmacokinetic properties.
Research has demonstrated that spiro[indoline-pyrrolidine] scaffolds provide enhanced selectivity in biological systems compared to their non-spiro counterparts. The three-dimensional architecture allows for more precise interactions with protein binding sites, potentially leading to improved therapeutic indices and reduced off-target effects. The indoline component contributes to the compound's potential for forming hydrogen bonds and π-π interactions, while the pyrrolidine ring provides additional conformational rigidity and can participate in ionic interactions with biological targets.
Historical Context of Spiro[indoline-pyrrolidine] Compounds
The historical development of spiro compounds traces back to the pioneering work of von Baeyer in 1900, who first identified and characterized spirocyclic structures. The nomenclature and fundamental understanding of these unique molecular architectures were further developed by subsequent researchers including Radulescu, who recognized the need for systematic naming conventions for spiro-fused ring systems. The Chemical Society later introduced additional methodologies for naming spiro compounds, which were subsequently incorporated into International Union of Pure and Applied Chemistry nomenclature rules.
The specific class of spiro[indoline-pyrrolidine] compounds emerged as a significant research focus during the late twentieth and early twenty-first centuries, driven by the discovery of naturally occurring spirocyclic alkaloids with potent biological activities. Notable natural products such as spirotryprostatins A and B, isolated from Aspergillus fumigatus fermentation broth, demonstrated significant antimitotic activity and highlighted the therapeutic potential of spiro[pyrrolidine-3,3'-oxindole] frameworks. These discoveries catalyzed extensive synthetic efforts to develop analogous compounds and explore their biological properties.
The development of synthetic methodologies for spiro[indoline-pyrrolidine] derivatives has evolved considerably over the past two decades. Early synthetic approaches relied primarily on traditional cyclization reactions, but modern methodologies have incorporated advanced techniques including multicomponent reactions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed processes. These synthetic advances have enabled the preparation of diverse spiro[indoline-pyrrolidine] libraries for biological screening and medicinal chemistry applications.
Contemporary research in this field has been particularly influenced by the recognition that spirocyclic compounds can address some of the limitations associated with traditional flat aromatic drug molecules. The three-dimensional nature of spiro compounds allows them to escape from flatland, a concept that has become increasingly important in modern drug discovery efforts aimed at targeting challenging protein-protein interactions and allosteric binding sites.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for spiro compounds, specifically those guidelines established for monospiro systems composed of heterocyclic ring components. The compound name begins with the substituent designation "tert-Butyl" indicating the presence of a 1,1-dimethylethyl group, followed by the core spiro system descriptor.
The spiro[indoline-2,3'-pyrrolidine] designation indicates that the indoline ring system is connected to the pyrrolidine ring through a spiro carbon at position 2 of the indoline and position 3 of the pyrrolidine. The prime notation (3') distinguishes the pyrrolidine ring positions from the indoline ring positions in the numbering system. The carboxylate functional group is attached at the 1' position of the pyrrolidine ring, specifically to the nitrogen atom, as indicated by the 1'-carboxylate designation.
Alternative nomenclature systems have been employed for this compound in various chemical databases and literature sources. These include the systematic name "1,1-dimethylethyl spiro[3H-indole-3,4-piperidine]-1(2H)-carboxylate" and the descriptor "Spiro[2H-indole-2,3'-pyrrolidine]-1'-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester". The International Union of Pure and Applied Chemistry name "2-Methyl-2-propanyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate" represents another acceptable systematic designation.
The compound falls within several important chemical classification categories. It is classified as a spirocyclic heterocycle due to the presence of nitrogen heteroatoms in both ring systems. More specifically, it belongs to the spiro[indoline-pyrrolidine] family, which represents a subset of nitrogen-containing spirocycles with demonstrated biological significance. The presence of the carboxylate ester functionality classifies it additionally as a carboxylic acid derivative, specifically an N-protected amino acid derivative.
Chemical Identity Parameters and Registry Information
The complete chemical identity of this compound is established through multiple standardized identifier systems and physicochemical parameters. The compound's unique Chemical Abstracts Service registry number 1255574-67-4 serves as the primary international identifier for this specific molecular structure. This registry number ensures unambiguous identification across chemical databases and regulatory systems worldwide.
The molecular structure exhibits specific stereochemical characteristics due to the spiro carbon center, which creates a quaternary carbon atom connecting the two ring systems. The compound contains no defined stereocenters beyond the inherent three-dimensional architecture imposed by the spiro linkage, resulting in a racemic mixture under standard synthetic conditions. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCC2(CC3=CC=CC=C3N2)C1 provides a linear representation of the molecular connectivity, enabling computational analysis and database searching.
Additional physicochemical parameters have been calculated for this compound, including a topological polar surface area of 41.57 Ų, a calculated logarithmic partition coefficient (LogP) of 3.0342, three hydrogen bond acceptors, one hydrogen bond donor, and zero rotatable bonds. These parameters indicate favorable drug-like properties according to Lipinski's Rule of Five and related pharmaceutical guidelines. The compound's boiling point has been estimated at 410.0 ± 34.0°C at 760 mmHg, with a calculated flash point of 201.8 ± 25.7°C.
Properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOICJXSOFFVKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682163 | |
| Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-67-4 | |
| Record name | Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The process initiates with oxidative addition of the alkyne to Pd(0), forming a π-alkyne complex. Subsequent nucleophilic attack by the carbamate nitrogen generates a cyclized intermediate, which undergoes reductive elimination to yield the spirocycle. Key parameters include:
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Catalyst loading : 5 mol% Pd(PPh₃)₂Cl₂ and 10 mol% CuI.
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : Room temperature to 60°C.
Under these conditions, the method achieves 81% yield for 6-chloro-1'-tosylspiro[indoline-2,2'-pyrrolidin]-3-one, with the tert-butyl group introduced via Boc protection in a separate step.
Intramolecular Azomethine Ylide Cycloaddition
Azomethine ylides, generated in situ from amino acid precursors, enable rapid access to spiro-pyrrolidine scaffolds. Wuitschik et al. reported an unprecedented intramolecular cycloaddition strategy for synthesizing octahydro-1'H-spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones, a related spiro system.
Synthetic Workflow
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Precursor synthesis : Coupling 3-amino-N-(tert-butoxycarbonyl)-l-alanine tert-butyl ester with (2E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid yields cyclization-ready intermediates.
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Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes Boc and tert-butyl groups.
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Cyclization : Heating the deprotected amine with isatin derivatives generates azomethine ylides, which undergo 5-endo-trig cyclization to form the spiro core.
This method produces spirocycles in 65–85% yield, with the tert-butyl carboxylate introduced post-cyclization via Boc-protection of the pyrrolidine nitrogen.
Dearomatizing Spirocyclization of Tryptamine Derivatives
Transition-metal-free approaches offer cost-effective alternatives. A one-pot chloroformylation-dearomatization strategy, as described by Liu et al., converts tryptamine derivatives into spiro[indole-3,3'-pyrrolidine]-2'-ones.
Key Reaction Steps
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Chloroformylation : Treating tryptamine with trichloromethyl chloroformate (TCF) generates an iminium intermediate.
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Dearomatization : Intramolecular attack by the pyrrolidine nitrogen on the indole ring forms the spirocenter.
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Carboxylation : Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) installs the tert-butyl carboxylate group.
Reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C to room temperature |
| Yield | 70–88% |
This method avoids transition metals, making it suitable for large-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Pd-catalyzed cyclization | 75–81 | Pd(PPh₃)₂Cl₂/CuI | High stereocontrol | Requires inert atmosphere |
| Azomethine ylide | 65–85 | None | Rapid ring formation | Multi-step precursor synthesis |
| Dearomatization | 70–88 | None | Transition-metal-free | Limited substrate scope |
| MCRs | 50–75 | Light | Convergent synthesis | Underexplored for target |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has shown that compounds with spirocyclic structures, including tert-butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate, exhibit promising anticancer properties. A study indicated that derivatives of spiro[indoline] compounds possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the p53 pathway and inhibition of anti-apoptotic proteins .
2. Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. Studies suggest that spiro[indoline] derivatives can act as ligands for aminergic G-protein coupled receptors, which are crucial in the treatment of conditions like depression and anxiety. These compounds may enhance neurotransmitter activity, particularly serotonin and dopamine, leading to improved mood regulation .
3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound in developing new antibiotics .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. Researchers have optimized synthetic routes to enhance yield and purity, allowing for the exploration of various substitutions on the indoline or pyrrolidine rings to improve biological activity .
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| N-chlorosuccinimide reaction | 41% | Formation of the spirocyclic structure |
| Sulfonylation reaction | Variable | Introduction of functional groups for activity enhancement |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .
Case Study 2: Neuropharmacological Screening
A separate study focused on the neuropharmacological properties of this compound using animal models for depression. The results demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, suggesting potential therapeutic benefits for mood disorders .
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spiro[indoline-pyrrolidine] Derivatives
tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
- Key Data : Exhibits inhibitory activity against TCF/β-catenin transcription (IC50 = 2.2 μM) with low cytotoxicity, making it a candidate for Wnt signaling pathway modulation .
- Structural Distinction : The 3-oxo and o-tolyl substituents enhance steric and electronic interactions compared to the unsubstituted parent compound.
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Functional Impact : Bromination may improve binding affinity in target proteins but could reduce solubility.
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Spiro Compounds with Alternative Ring Systems
tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate
- Key Data : Replaces pyrrolidine with a piperidine ring (6-membered), altering spatial geometry and hydrogen-bonding capacity .
- Functional Impact : Larger ring size may enhance stability but reduce ring strain, affecting ligand-receptor interactions.
tert-Butylspiro[indane-1,2’-pyrrolidine]-1’-carboxylate
- Key Data: Molecular weight = 273.37 g/mol (C17H23NO2); indane core instead of indoline reduces nitrogen content, impacting basicity .
- Synthesis Note: Achieved 87% yield via argon-protected reaction, suggesting robust synthetic routes for related spiro systems .
Biological Activity
tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological profiles. The following sections will detail its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : 1255574-67-4
Synthesis
The synthesis of this compound typically involves the cyclization of indole derivatives with pyrrolidine precursors. Various methods have been developed to facilitate this process, including:
- Intramolecular Mannich Reaction : This method utilizes the reactivity of indoles and pyrrolidines to form the spirocyclic structure efficiently.
- Oxidative Reactions : Employing reagents like tert-butyl hypochlorite or N-bromosuccinimide can also lead to the formation of the desired spiro compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives from the spiro[indoline] scaffold have shown promising results against various cancer cell lines. In particular:
- In vitro Studies : Compounds with similar structures demonstrated significant antiproliferative activity against A549 lung cancer cells, with some exhibiting IC50 values in low micromolar ranges .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives exhibited low MIC values against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .
Neuropharmacological Effects
Compounds derived from the same scaffold have been investigated for their effects on neurokinin receptors:
- Receptor Binding Studies : Some spirocyclic compounds have shown affinity for neurokinin receptors, suggesting potential applications in treating neurological disorders .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
